1,1-Pentamethylenetetrahydroisoquinoline

描述

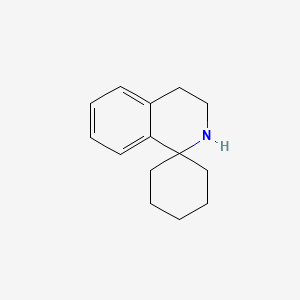

1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) is a conformationally restricted analog of 1-phenylcyclohexylamine (PCA), a phencyclidine (PCP)-like compound. Its structure features a fused pentamethylene ring system that restricts rotational freedom, distinguishing it from PCA and other flexible analogs. PM-THIQ has been studied primarily for its anticonvulsant properties, acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptor-coupled ion channels . This compound exhibits potent activity in the mouse maximal electroshock (MES) seizure model (ED50 = 14.3 mg/kg) with reduced motor toxicity compared to PCA and PCP, suggesting a favorable therapeutic index .

属性

CAS 编号 |

89248-68-0 |

|---|---|

分子式 |

C14H19N |

分子量 |

201.31 g/mol |

IUPAC 名称 |

spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclohexane] |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)13-7-3-2-6-12(13)8-11-15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

InChI 键 |

PCXIJESZHOKFAB-UHFFFAOYSA-N |

SMILES |

C1CCC2(CC1)C3=CC=CC=C3CCN2 |

规范 SMILES |

C1CCC2(CC1)C3=CC=CC=C3CCN2 |

其他CAS编号 |

89248-68-0 |

同义词 |

1,1-pentamethylenetetrahydroisoquinoline |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structural and Functional Analogs

Pharmacological Activity and Toxicity

PM-THIQ is compared with PCA, PCP, and other tetrahydroisoquinoline derivatives (e.g., N-ethyl-PCA, 2-methyl-PCA) in terms of anticonvulsant efficacy (MES ED50), motor impairment (TD50), and NMDA receptor binding affinity. Key findings are summarized below:

| Compound | MES ED50 (mg/kg) | Motor Toxicity TD50 (mg/kg) | Therapeutic Index (TD50/ED50) | NMDA Binding IC50 (nM) |

|---|---|---|---|---|

| PM-THIQ | 14.3 | 43.0 | 3.01 | Not explicitly reported |

| PCA | 7.0 | 16.3 | 2.33 | 36.3 |

| PCP | ~7.0* | ~7.0* | ~1.0 | 0.4–1.0 (high affinity) |

| N-Ethyl-PCA | ~10–15† | ~20–25† | ~1.5–2.0 | Data unavailable |

| 2-Methyl-PCA | ~8–12† | ~15–18† | ~1.3–1.8 | Higher than expected‡ |

*PCP exhibited equipotent anticonvulsant and motor toxicity effects, unlike PM-THIQ or PCA .

†Estimated ranges based on truncated data from .

‡2-Methyl-PCA showed higher behavioral potency than predicted by binding assays .

Structural and Mechanistic Insights

- Conformational Restriction: PM-THIQ’s pentamethylene bridge reduces rotational flexibility, likely limiting off-target interactions responsible for motor toxicity. This contrasts with PCA, whose primary amino group allows greater conformational mobility, leading to narrower therapeutic margins .

- NMDA Receptor Specificity : PM-THIQ and PCA block NMDA-induced lethality (ED50 = 127 mg/kg and 36.3 mg/kg, respectively), confirming NMDA antagonism as a key mechanism. However, PM-THIQ’s lower binding affinity compared to PCP suggests partial channel block or alternative modulatory sites .

- Seizure-Type Specificity: Neither PM-THIQ nor PCA protected against pentylenetetrazol-induced seizures, indicating selectivity for voltage-gated ion channel modulation over GABAergic pathways .

Comparison with Other Tetrahydroisoquinoline Derivatives

- Spiroheterocyclic Derivatives (e.g., 1-methyl-1-phenyl-THIQ): These compounds often exhibit psychotropic or antitumor activities but lack systematic anticonvulsant evaluations. Their structural diversity (e.g., spiro rings, substituents) highlights the role of substituent positioning in modulating bioactivity .

- Synthetic Accessibility: PM-THIQ derivatives are synthesized via Pictet-Spengler or alkylation reactions, similar to other tetrahydroisoquinolines. However, PM-THIQ’s fused ring system requires specialized cyclization steps, limiting scalability compared to simpler analogs like PCA .

Key Research Findings and Implications

- Therapeutic Potential: PM-THIQ’s superior therapeutic index (3.01 vs. PCA’s 2.33) positions it as a safer anticonvulsant candidate despite lower potency.

- Future Directions : Structural optimization (e.g., introducing electron-withdrawing groups) could enhance NMDA binding while retaining conformational rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。